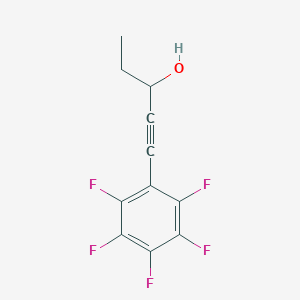
1-(Pentafluorophenyl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pentafluorophenyl)pent-1-yn-3-ol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a pent-1-yn-3-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)pent-1-yn-3-ol can be synthesized through the nucleophilic addition of pentafluorophenylacetylene to an appropriate aldehyde or ketone. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, forming an alkynyl anion that subsequently attacks the carbonyl compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pentafluorophenyl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The pentafluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(Pentafluorophenyl)pent-1-yn-3-one or 1-(Pentafluorophenyl)pent-1-yn-3-oic acid.
Reduction: Formation of 1-(Pentafluorophenyl)pent-1-en-3-ol or 1-(Pentafluorophenyl)pentane-3-ol.
Substitution: Various substituted pentafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pentafluorophenyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated aromatic rings.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(Pentafluorophenyl)pent-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The alkyne and hydroxyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
1-Pentyn-3-ol: A structurally similar compound without the pentafluorophenyl group. It has different chemical properties and applications.
3-Pentyn-1-ol: Another similar compound with the hydroxyl group at a different position, leading to variations in reactivity and use.
Uniqueness: 1-(Pentafluorophenyl)pent-1-yn-3-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
144052-70-0 |
|---|---|
Molekularformel |
C11H7F5O |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentafluorophenyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C11H7F5O/c1-2-5(17)3-4-6-7(12)9(14)11(16)10(15)8(6)13/h5,17H,2H2,1H3 |
InChI-Schlüssel |
KMVAFHZYXDIYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#CC1=C(C(=C(C(=C1F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)


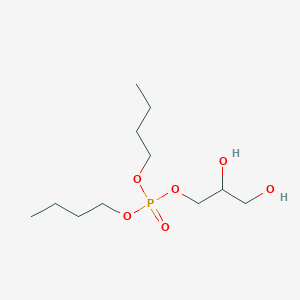

![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
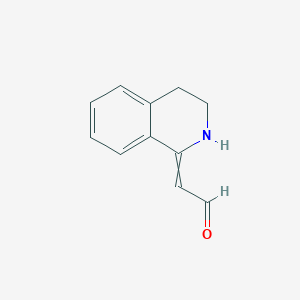
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
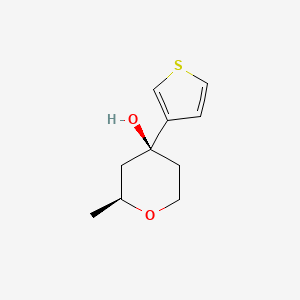
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
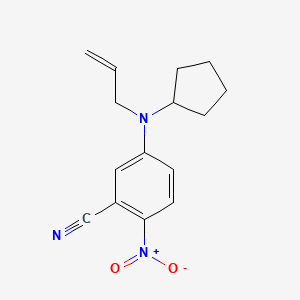
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
